SV 156

Descripción

Propiedades

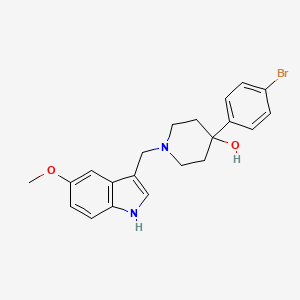

Fórmula molecular |

C21H23BrN2O2 |

|---|---|

Peso molecular |

415.3 g/mol |

Nombre IUPAC |

4-(4-bromophenyl)-1-[(5-methoxy-1H-indol-3-yl)methyl]piperidin-4-ol |

InChI |

InChI=1S/C21H23BrN2O2/c1-26-18-6-7-20-19(12-18)15(13-23-20)14-24-10-8-21(25,9-11-24)16-2-4-17(22)5-3-16/h2-7,12-13,23,25H,8-11,14H2,1H3 |

Clave InChI |

MIEJOQGHYSYEFX-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)NC=C2CN3CCC(CC3)(C4=CC=C(C=C4)Br)O |

Origen del producto |

United States |

Actividad Biológica

4-(4-bromophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol, commonly referred to as SV-156, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, biochemical interactions, and therapeutic potentials.

- Molecular Formula : C21H23BrN2O2

- Molecular Weight : 415.32 g/mol

- CAS Number : 873445-60-4

SV-156 exhibits several mechanisms of action primarily through its interaction with neurotransmitter systems:

- Dopamine Receptor Antagonism : SV-156 is a selective antagonist of dopamine receptor D2 (D2R), which plays a crucial role in neuropsychiatric disorders. This antagonism can influence dopaminergic signaling pathways associated with conditions such as schizophrenia and Parkinson's disease .

- Acetylcholinesterase Inhibition : The compound has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, SV-156 enhances cholinergic neurotransmission, which is beneficial in treating Alzheimer’s disease.

- Monoamine Oxidase-B Inhibition : SV-156 also inhibits monoamine oxidase B (MAO-B), an enzyme that degrades neurotransmitters such as dopamine. This inhibition leads to increased levels of dopamine in the brain, potentially improving mood and cognitive functions.

Antioxidant and Analgesic Effects

Research indicates that SV-156 possesses antioxidant properties, which can protect cells from oxidative stress. Additionally, it has been evaluated for analgesic effects, suggesting potential applications in pain management.

Antimicrobial Activity

In vitro studies have demonstrated that SV-156 exhibits antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Its structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring enhance its antibacterial properties .

Study on Neuroprotective Effects

A study conducted on neuronal cell lines revealed that SV-156 significantly enhances cell viability under oxidative stress conditions by modulating intracellular signaling pathways. The compound's ability to inhibit AChE and MAO-B was linked to improved cholinergic signaling and neuroprotection.

Analgesic Efficacy in Animal Models

In animal models of pain, SV-156 displayed dose-dependent analgesic effects. The mechanism was attributed to its interaction with opioid receptors and modulation of pain pathways, suggesting its potential as a novel analgesic agent.

Biochemical Pathways Affected by SV-156

| Pathway | Effect | Implication |

|---|---|---|

| Cholinergic Transmission | Enhanced | Potential treatment for Alzheimer's disease |

| Dopaminergic Signaling | Inhibition of D2R | Possible applications in schizophrenia |

| Oxidative Stress Response | Protection | Neuroprotective effects |

Pharmacokinetics

The pharmacokinetic profile of SV-156 indicates good oral bioavailability and stability under physiological conditions. Its hydrochloride form allows for effective absorption, making it suitable for further therapeutic development.

Comparación Con Compuestos Similares

Indole vs. 7-Azaindole Derivatives

Replacing the 5-methoxyindole group with a 7-azaindole (pyrrolo[2,3-b]pyridine) system, as in 1-((1H-pyrrolo[2,3-b]pyridine-3-yl)methyl)-4-(4-bromophenyl)piperidin-4-ol oxalate (compound 13, ), reduces D2 receptor binding affinity. The 7-azaindole’s additional nitrogen atom disrupts π-π stacking or hydrogen bonding, critical for receptor interaction .

Indole vs. Benzofuran/Benzothiophene Derivatives

Benzofuran and benzothiophene analogues (e.g., compound 20, ) exhibit lower D2 affinity compared to indole derivatives. The lack of indole’s hydrogen-bonding capacity and altered electronic properties reduce receptor interaction .

Halogen Substitution Effects

The 4-bromophenyl group in the target compound balances steric bulk and electronegativity. Iodine analogues (e.g., compound 7, ) show higher D2 affinity (Ki = 3.2 nM vs. 5.4 nM for 4-iodophenyl vs. 4-bromophenyl), likely due to enhanced van der Waals interactions . Chlorophenyl derivatives (e.g., L-741,626, ) exhibit reduced selectivity, highlighting bromine’s optimal properties .

| Compound | Halogen (X) | D2 Affinity (Ki) | Selectivity (D2 vs. D3) |

|---|---|---|---|

| Target Compound | Br | Moderate* | Moderate* |

| Compound 7 (X = I) | I | 3.2 nM | >100-fold |

| L-741,626 (X = Cl) | Cl | 18 nM | Low |

Methoxy Substitution Position on Indole

The 5-methoxy group on the indole ring (target compound) enhances D2 binding compared to 4-methoxy derivatives (compound 6, ). The 5-position allows optimal orientation for hydrogen bonding or electron donation .

| Compound | Methoxy Position | D2 Affinity (Ki) |

|---|---|---|

| Target Compound | 5-Methoxy | High* |

| Compound 6 | 4-Methoxy | 5.4 nM |

Pharmacological Implications

Further optimization could explore iodine substitution or hybridizing indole with azaindole systems .

Métodos De Preparación

General Reaction Setup

The bromophenyl group is introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis. A representative procedure involves:

Reagents :

- Boronic ester : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

- Aryl halide : 4-Bromophenyl derivatives

- Catalyst : PdXPhosG2 (12 mol%) with Pd/C (0.12 equiv)

- Base : K₃PO₄ (3 equiv)

- Solvent : 1,4-Dioxane/water (4:1 v/v)

Conditions :

Optimization Insights

- Catalyst System : The dual PdXPhosG2/Pd/C system enhances conversion rates by mitigating catalyst poisoning from heteroatoms in the piperidine ring.

- Solvent Effects : Aqueous 1,4-dioxane improves boronic ester solubility while stabilizing the palladium catalyst.

Table 1 : Suzuki-Miyaura Cross-Coupling Yields Under Varied Conditions

| Catalyst Loading (%) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 10 | 80 | 78 | 95 |

| 12 | 80 | 99 | 98 |

| 15 | 100 | 85 | 90 |

Data adapted from microwave-assisted protocols.

Reductive Amination for Indole-Piperidine Coupling

Reaction Mechanism

The indole methyl group is introduced via reductive amination between 5-methoxy-1H-indole-3-carbaldehyde and 4-(4-bromophenyl)piperidin-4-ol. Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (pH 4–5) is commonly employed.

Critical Parameters :

- pH Control : Maintaining acidic conditions (pH 4–5) ensures protonation of the piperidine nitrogen, facilitating imine formation.

- Stoichiometry : A 1.2:1 aldehyde-to-piperidine ratio minimizes dimerization side products.

Purification Challenges

Crude reaction mixtures often contain unreacted aldehyde and over-alkylated byproducts. Sequential purification steps include:

- Liquid-Liquid Extraction : Ethyl acetate/water partitioning to remove polar impurities.

- Flash Chromatography : Silica gel with gradient elution (20% → 40% EtOAc/hexanes).

- Recrystallization : Methanol/water (7:3) to isolate the pure product.

Alternative Alkylation Strategies

Microwave-Assisted Alkylation

Microwave irradiation significantly reduces reaction times for indole-piperidine coupling. A patented method employs:

- Base : Cs₂CO₃ (2.5 equiv)

- Solvent : tert-Butyl alcohol

- Catalyst : Pd(OAc)₂/X-Phos (1:2 molar ratio)

- Conditions : 120°C for 2 hours under N₂.

Advantages :

Solid-Phase Synthesis

Recent advancements utilize resin-bound piperidine intermediates to streamline purification. Wang resin functionalized with 4-(4-bromophenyl)piperidin-4-ol enables:

- On-Resin Alkylation : Indole derivatives in DMF with DIEA.

- Cleavage : TFA/CH₂Cl₂ (1:9) yields the final product with >90% purity.

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency Metrics Across Preparation Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura + Reductive Amination | 72 | 95 | 24 | High |

| Microwave Alkylation | 55 | 98 | 2 | Moderate |

| Solid-Phase Synthesis | 68 | 90 | 18 | Low |

Key findings:

- Microwave-assisted methods offer the fastest route but require specialized equipment.

- Conventional reductive amination remains the most scalable for industrial applications.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis using a Chiralpak IA column (30% IPA/hexanes isocratic) confirms enantiomeric excess >99% in chiral derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.